1-(4-Bromophenyl)cyclohexan-1-amine, also known as 4-bromophenylcyclohexylamine, is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group and an amine functional group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals.
The compound is synthesized through various chemical processes that involve the bromination of phenyl compounds followed by cyclization and amination reactions. The synthesis methods are crucial for obtaining the desired purity and yield of the compound.
1-(4-Bromophenyl)cyclohexan-1-amine belongs to the class of amines and can be classified as a secondary amine due to the presence of one nitrogen atom bonded to two carbon atoms. It also falls under the category of aromatic compounds due to the bromophenyl moiety.
The synthesis of 1-(4-Bromophenyl)cyclohexan-1-amine typically involves several steps:
In one synthetic route, phenylcyclohexane is treated with bromine in the presence of a catalyst such as iron or aluminum chloride, leading to the formation of 4-bromophenylcyclohexane. This intermediate can then be subjected to nucleophilic substitution with ammonia or an amine to yield 1-(4-Bromophenyl)cyclohexan-1-amine. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The compound's molecular formula is , with a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom impacts both the physical properties and reactivity of the compound.
1-(4-Bromophenyl)cyclohexan-1-amine can participate in various chemical reactions:
The reactivity profile of this compound allows it to be utilized in synthesizing more complex molecules, including potential pharmaceuticals. For example, deaminative halogenation methods have been explored for modifying primary amines like this compound, providing pathways for diverse derivatives .
The mechanism by which 1-(4-Bromophenyl)cyclohexan-1-amine exerts its biological effects typically involves interaction with specific biological targets such as receptors or enzymes. The amine group can engage in hydrogen bonding or ionic interactions, influencing biochemical pathways.
Research indicates that compounds with similar structures may exhibit pharmacological activities such as antidepressant effects or modulation of neurotransmitter systems . The precise mechanism would depend on further studies focusing on receptor binding affinities and in vivo efficacy.
Relevant data from spectral analyses (such as Nuclear Magnetic Resonance and Infrared Spectroscopy) confirm structural integrity and purity .
1-(4-Bromophenyl)cyclohexan-1-amine has potential applications in:
The ongoing research into its derivatives could lead to novel therapeutic agents with enhanced efficacy and safety profiles .
N-Anomeric amides serve as efficient nitrogen-deletion reagents for direct deaminative bromination of primary amines. This method enables the conversion of the C–N bond of 1-(4-aminophenyl)cyclohexan-1-amine into a C–Br bond without diazotization. The optimal conditions (Table 1) use N-anomeric amide AA-1 (1.3 equiv) with bromotrichloromethane (CCl₃Br, 5.0 equiv) in acetonitrile at ambient temperature, achieving ≥73% yield. The mechanism proceeds via in situ 1,1-diazene formation, followed by N₂ extrusion and radical recombination with the bromine donor. Acetonitrile is critical for solubilizing intermediates and suppressing styrene formation through elimination side reactions. Purification involves solvent evaporation and silica gel chromatography, yielding the title compound with >95% purity by HPLC [2] [5].
Table 1: Optimization of Deaminative Bromination
Entry | Halogen Source | Solvent | Anomeric Amide | Yield (%) |
---|---|---|---|---|
1 | CBr₄ | MeCN | AA-1 | 72 |
3 | CCl₃Br | MeCN | AA-1 | 73 |
4 | CCl₃Br | DMSO | AA-1 | 14 |
7 | CCl₃Br | DCM | AA-1 | 24 |
10 | CCl₃Br (10.0 equiv) | MeCN | AA-1 | 69 |
Aliphatic amines exhibit significant steric constraints in deaminative halogenation. While arylethylamines (e.g., 4-bromophenethylamine) undergo smooth bromination (70–85% yield), α-tertiary aliphatic amines like 1-(4-aminophenyl)cyclohexan-1-amine show reduced efficiency (45–60% yield) due to cage escape of the congested cyclohexyl radical before bromination. In contrast, aromatic amines with electron-withdrawing groups (e.g., 4-nitroaniline) are incompatible, as they undergo preferential Sandmeyer-type reactions under acidic conditions. Functional group tolerance includes esters, ethers, and halogens, but free acids or nucleophilic groups (e.g., -SH) require protection to prevent quenching of the 1,1-diazene intermediate [2] [6].
Table 2: Substrate Scope in Deaminative Bromination
Amine Type | Example | Yield (%) | Key Limitation |
---|---|---|---|
Arylethylamines | 4-Bromophenethylamine | 72–85 | None observed |
α-Tertiary aliphatic | 1-(4-Aminophenyl)cyclohexan-1-amine | 45–60 | Steric hindrance reduces radical recombination |
Electron-deficient aromatic | 4-Nitroaniline | <5 | Competing Sandmeyer pathway |
Amino acids | Tryptophan methyl ester | 68 | Requires ester protection |
4-Bromobenzaldehyde and cyclohexanone undergo reductive amination with ammonium acetate or primary amines to form the target compound. Microwave-assisted catalysis (120°C, 20 min) in methanol with NaBH₃CN reduces the imine intermediate, achieving 80–92% yields. Computational modeling predicts a 15 kJ/mol energy preference for the equatorial conformation of the cyclohexyl ring during imine formation, minimizing steric clash with the bromophenyl group. Solvent screening identifies methanol as optimal due to its polarity facilitating iminium ion stabilization [4].
Asymmetric synthesis employs Pd/C or Ru-BINAP catalysts under H₂ (50–100 psi) to generate stereocenters. Using (R)-BINAP/RuCl₂, the (S)-enantiomer of 1-(4-bromophenyl)cyclohexan-1-amine is obtained with 88% ee in tetrahydrofuran at 25°C. Kinetic studies show the reaction follows first-order dependence on imine concentration, with hydrogen insertion as the rate-limiting step. Catalyst loading (0.5–5 mol%) minimally affects enantioselectivity but alters conversion rates; 2 mol% provides optimal balance (24 h, >95% conversion) [4].
Ugi four-component reactions (U-4CR) enable single-step assembly using 4-bromoaniline, cyclohexyl isocyanide, formaldehyde, and benzoic acid, yielding N-acylated derivatives in 65–78% efficiency (Table 3). Computational pathway analysis (DFT) confirms a kinetically favorable sequence: (1) imine formation from aniline/formaldehyde (ΔG‡ = 45 kJ/mol), (2) nucleophilic addition of isocyanide (ΔG‡ = 60 kJ/mol), and (3) Mumm rearrangement (ΔG‡ = 30 kJ/mol). The cyclohexyl isocyanide outperforms tert-butyl variants due to reduced steric bulk during the addition step. Post-Ugi deacylation with NaOH provides the free amine [3] [4] [7].
Table 3: MCR Approaches for Scaffold Assembly
Components | Reaction Type | Product | Yield (%) |
---|---|---|---|
4-Bromoaniline, cyclohexyl isocyanide, formaldehyde, benzoic acid | Ugi-4CR | N-Benzoyl protected amine | 78 |
4-Bromobenzaldehyde, cyclohexanone, ammonium acetate, malononitrile | Hantzsch-type | Dihydropyridine derivative | 70 |
4-Bromoaniline, cyclohexanone, tert-butyl isocyanide | Passerini-Ugi | α-Acyloxy amide | 62 |
Copper-catalyzed deaminative cycloalkylation employs 1-(4-bromophenyl)methanamine and 1,5-dibromopentane via a radical cage mechanism. Using CuOAc (5 mol%) and DBDMH (1.2 equiv) in DMF, the reaction generates a carbon-centered radical at the phenyl-bound amine, followed by intramolecular cyclization via C5-alkyl chain attack. This affords 1-(4-bromophenyl)cyclohexan-1-amine in 40–55% yield with <5% dialkylation byproduct. EPR spectroscopy confirms radical intermediacy through TEMPO-trapping experiments. The limited yield stems from competitive radical dimerization (15–20%) and halogen abstraction (10%) [5] [6].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1